molecular formula C21H23NO3S B2423594 N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide CAS No. 2034469-51-5

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2423594
CAS No.: 2034469-51-5
M. Wt: 369.48
InChI Key: DCZPDONVWOQWLM-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H23NO3S and its molecular weight is 369.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-14(10-16-13-26-20-7-5-4-6-17(16)20)22-21(23)12-15-8-9-18(24-2)19(11-15)25-3/h4-9,11,13-14H,10,12H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCZPDONVWOQWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide is a synthetic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article delves into its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C20H23NOS2
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 2415628-59-8

Anticancer Activity

Research indicates that compounds derived from benzothiophene exhibit significant anticancer properties. For instance, a study on related benzothiophene derivatives demonstrated their ability to inhibit the growth of various cancer cell lines. The reported IC50 values for these compounds ranged from 0.20 to 2.58 μM against a panel of 60 human cancer cell lines, showcasing their potential as anticancer agents .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell Lines
Benzothiophene Derivative A0.20MDA-MB-231
Benzothiophene Derivative B2.58LNCaP
This compoundTBDTBD

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects against oxidative stress-induced neuroinflammation, a characteristic of neurodegenerative disorders. Recent studies have shown that similar acetamide derivatives can mitigate neuronal death caused by oxidative stress and inflammation . The mechanism appears to involve the reduction of pro-inflammatory cytokines and the preservation of neuronal integrity.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could promote programmed cell death in malignant cells through intrinsic pathways.
  • Antioxidant Properties : The presence of methoxy groups may enhance its ability to scavenge free radicals, thereby protecting neurons from oxidative damage.

Case Studies and Research Findings

A notable study investigated the effects of similar benzothiophene derivatives on cancer cell lines and reported that these compounds selectively targeted malignant cells without affecting normal cells, suggesting a favorable therapeutic index . Another research highlighted the neuroprotective effects of acetamide derivatives in reducing neuroinflammation markers in vitro .

Scientific Research Applications

Research indicates that compounds with similar structures often interact with various biological targets, including:

  • Receptors : Potential modulation of neurotransmitter receptors.
  • Enzymes : Inhibition or activation of key enzymes involved in metabolic pathways.
  • Transporters : Interaction with transport proteins affecting drug absorption and distribution.

Antidepressant and Anxiolytic Effects

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential effects on the serotonin system , particularly through interaction with the 5-HT1A serotonin receptors . This interaction is crucial in understanding its implications for treating psychiatric disorders such as depression and anxiety.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of related compounds. For instance, compounds structurally similar to this compound have shown efficacy in animal models of epilepsy. This suggests that this compound may exhibit similar properties by modulating neuronal excitability.

Research Studies and Case Reports

Several studies have reported on the biological activity and therapeutic potential of this compound:

  • Serotonin Receptor Modulation : A study demonstrated that benzothiophene derivatives could enhance binding affinity to serotonin receptors, indicating potential antidepressant properties.
  • Neuroprotective Effects : Research on related compounds has suggested neuroprotective effects in models of neurodegeneration, highlighting the need for further exploration of this compound's capabilities.
  • Anticancer Properties : Some benzothiophene derivatives have shown promise in inhibiting cancer cell proliferation, suggesting that this compound may also possess anticancer activity.

Synthesis and Industrial Applications

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Benzothiophene Core : Synthesized through cyclization reactions involving sulfur-containing precursors and aromatic compounds.
  • Alkylation and Amidation : Alkylation with propan-2-yl groups followed by reaction with acetic anhydride or acetamides to form the final product.

These methods ensure high yields and purity of the final compound, which is essential for both research applications and potential industrial production.

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